molecular formula C20H16N4O2S B11029424 4-(4-methoxyphenyl)-N-(pyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

4-(4-methoxyphenyl)-N-(pyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11029424
M. Wt: 376.4 g/mol
InChI Key: QSVFJBWXJBCVIO-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(pyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound with a complex structure that includes a methoxyphenyl group, a pyridinyl group, a pyrrolyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(pyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the Pyrrolyl Group: The pyrrolyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with a nucleophile.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridinyl or thiazole rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, organometallics, and nucleophiles are used under conditions such as heating or catalysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenolic compounds, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-methoxyphenyl)-N-(pyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring systems. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-pyridin-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H16N4O2S/c1-26-15-9-7-14(8-10-15)17-18(19(25)22-16-6-2-3-11-21-16)27-20(23-17)24-12-4-5-13-24/h2-13H,1H3,(H,21,22,25)

InChI Key

QSVFJBWXJBCVIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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